molecular formula C15H12BrN3O2S B2477356 5-bromo-N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide CAS No. 891145-61-2

5-bromo-N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide

Cat. No.: B2477356
CAS No.: 891145-61-2
M. Wt: 378.24
InChI Key: CESYFFRXDZLIOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-bromo-N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C15H12BrN3O2S and its molecular weight is 378.24. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

Researchers have developed methodologies for synthesizing thiophene-based amide derivatives, including compounds similar to the one , highlighting their structural features through computational applications and analyzing their nonlinear optical properties. These studies involve different catalytic approaches for synthesizing functionalized thiophene-based pyrazole amides. The synthesized compounds have been evaluated for their non-linear optical (NLO) properties and chemical reactivity descriptors, using Density Functional Theory (DFT) calculations to investigate their electronic structure and compute Nuclear Magnetic Resonance (NMR) data, showing significant agreement with experimental results (Kanwal et al., 2022).

Photostabilization of Poly(vinyl chloride)

New thiophene derivatives have been synthesized and used as photostabilizers for rigid poly(vinyl chloride) (PVC), demonstrating a reduction in the level of photodegradation of PVC films containing these synthesized thiophenes. These findings suggest that such additives can stabilize PVC by either directly absorbing UV radiation and dissipating the energy as heat or by facilitating energy transfer from excited state PVC to the additive, where it can be dissipated (Balakit et al., 2015).

Crystal Structure Determination

The crystal and molecular structure of thiophene-based compounds, including one similar to the chemical , have been determined using single-crystal X-ray diffraction studies. These studies help in understanding the stabilization mechanisms of these compounds through various intermolecular interactions, providing insights into their potential applications in material science (Prabhuswamy et al., 2016).

Antimicrobial and Pharmacological Studies

Thiophene-based compounds have been synthesized and evaluated for their antimicrobial properties against various bacterial strains. These studies include the development of 3-(5-(2-oxido)-(4-substituted phenoxy)-benzo[d]dioxaphosphole-tetrazol-thiophene-2-carboxamides and their evaluation in biological assays. Such compounds exhibit significant antibacterial activity, highlighting their potential as novel antimicrobial agents (Talupur et al., 2021).

Photochemical and Photophysical Properties

Studies on the synthesis and characterization of thiophene-based compounds also explore their photochemical and photophysical properties. For instance, cyclopalladated complexes of thiophene derivatives have been synthesized and evaluated for their catalytic activity and luminescence, demonstrating their potential applications in catalysis and optoelectronic devices (Kozlov et al., 2008).

Properties

IUPAC Name

5-bromo-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrN3O2S/c1-8-3-4-10(9(2)7-8)14-18-19-15(21-14)17-13(20)11-5-6-12(16)22-11/h3-7H,1-2H3,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CESYFFRXDZLIOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=C(S3)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.